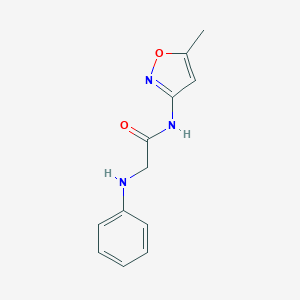![molecular formula C25H22N2O3 B271051 N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBF belongs to the class of compounds known as pyrrolidine carboxamides, which have been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and physiological effects:
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, which play a key role in the recruitment of immune cells to sites of inflammation. N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to exhibit low toxicity in animal studies. However, there are also limitations to the use of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Another area of research is the development of more potent and selective analogs of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide for use in therapeutic applications. N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, the use of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in preclinical and clinical studies for the treatment of cancer and inflammatory diseases is an area of active research.
Méthodes De Synthèse
The synthesis of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with 3,4-dimethylphenyl hydrazine, followed by the reaction of the resulting hydrazide with ethyl acetoacetate. The final product is obtained through the reaction of the resulting pyrrolidine carboxamide with acetic anhydride. The synthesis method of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective effects. N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have potential as a drug target for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C25H22N2O3 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-dibenzofuran-3-yl-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c1-15-7-9-19(11-16(15)2)27-14-17(12-24(27)28)25(29)26-18-8-10-21-20-5-3-4-6-22(20)30-23(21)13-18/h3-11,13,17H,12,14H2,1-2H3,(H,26,29) |
Clé InChI |
SJHRNGRQLPXTBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270969.png)
![N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270972.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)
